6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid
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Overview
Description
6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, an isopropyl group at the 3-position, and a carboxylic acid group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-chloronicotinic acid: This compound lacks the isopropyl group at the 3-position but shares the chlorine and carboxylic acid substitutions.
3-isopropylpyridine-2-carboxylic acid: This compound lacks the chlorine atom at the 6-position but has the isopropyl and carboxylic acid groups.
6-chloro-3-(propan-2-yloxy)pyridine-2-carboxylic acid: This compound has an isopropoxy group instead of an isopropyl group at the 3-position.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1782853-81-9 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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